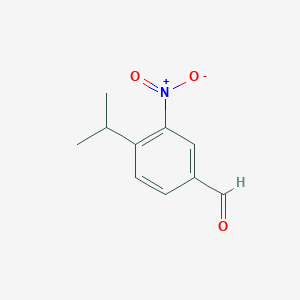

4-Isopropyl-3-nitrobenzaldehyde

Beschreibung

The compound 4-Isopropyl-3-nitrobenzaldehyde is a substituted aromatic aldehyde featuring a benzene (B151609) ring with an aldehyde (-CHO) group, a nitro (-NO2) group, and an isopropyl (-CH(CH3)2) group. Its molecular structure, specifically the ortho-relationship between the bulky isopropyl group and the electron-withdrawing nitro group, alongside the meta-relationship of the nitro group to the aldehyde, imparts a unique reactivity profile. This makes it a valuable intermediate for chemists engaged in the synthesis of intricate organic molecules. The synthesis of this compound is typically achieved through the electrophilic nitration of 4-isopropylbenzaldehyde (B89865), a reaction requiring careful control of conditions to ensure selective functionalization.

The compound's utility stems from the distinct reactivity of its functional groups. The aldehyde can undergo oxidation to form a carboxylic acid or participate in various condensation and nucleophilic addition reactions. Simultaneously, the nitro group can be reduced to an amine, opening pathways to a different class of derivatives. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure, making it a target of interest in medicinal chemistry and materials science research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-nitro-4-(propan-2-yl)benzaldehyde nih.gov |

| Molecular Formula | C₁₀H₁₁NO₃ nih.gov |

| Molecular Weight | 193.20 g/mol nih.gov |

| CAS Number | 130766-91-5 nih.govchemicalbook.com |

| Appearance | Yellowish to brownish crystalline powder or granulate wikipedia.org |

| Topological Polar Surface Area | 62.9 Ų nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-nitro-4-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(2)9-4-3-8(6-12)5-10(9)11(13)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYAJVSQKPFUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363987 | |

| Record name | 3-Nitro-4-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130766-91-5 | |

| Record name | 3-Nitro-4-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Considerations for 4 Isopropyl 3 Nitrobenzaldehyde

Established Synthetic Routes to 4-Isopropyl-3-nitrobenzaldehyde

The preparation of this compound is most commonly approached through the direct nitration of its precursor, 4-isopropylbenzaldehyde (B89865). However, its role as a versatile chemical building block also opens up possibilities for its inclusion in more complex, multi-step synthetic pathways.

Nitration of 4-Isopropylbenzaldehyde: Mechanistic Considerations and Regioselectivity Control

The principal method for synthesizing this compound involves the direct nitration of 4-isopropylbenzaldehyde. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The regiochemical outcome of this substitution is dictated by the directing effects of the two substituents already present on the benzene (B151609) ring: the isopropyl group at position 4 and the aldehyde group at position 1.

The Isopropyl Group (-CH(CH₃)₂): This alkyl group is an activating, ortho, para-director. It activates the ring towards electrophilic attack by donating electron density through an inductive effect and hyperconjugation. It directs incoming electrophiles to the positions ortho and para to itself (positions 3, 5, and 1).

The Aldehyde Group (-CHO): This group is a deactivating, meta-director. It deactivates the ring towards electrophilic attack due to its electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the positions meta to itself (positions 3 and 5).

In the case of 4-isopropylbenzaldehyde, the directing effects of the two groups are cooperative. The aldehyde group directs the incoming nitro group to positions 3 and 5. The isopropyl group directs to positions 3 and 5 (ortho) and position 1 (para). Since position 1 is already occupied by the aldehyde group, the substitution is strongly directed to positions 3 and 5. Due to the steric hindrance posed by the bulky isopropyl group, substitution at position 3 is generally favored over position 5.

Controlling the reaction conditions is crucial for achieving high regioselectivity and yield. Key parameters include:

Temperature: The nitration is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the reaction and to minimize the formation of by-products, including dinitrated species.

Rate of Addition: Slow, controlled addition of the nitrating agent to the substrate solution helps to maintain the desired temperature and prevent localized overheating.

Molar Ratios: The stoichiometry of the reactants, particularly the ratio of nitric acid to sulfuric acid and to the substrate, is optimized to ensure efficient generation of the nitronium ion and complete conversion of the starting material.

| Parameter | Condition | Purpose |

| Reactants | 4-Isopropylbenzaldehyde, Conc. HNO₃, Conc. H₂SO₄ | Synthesis of the target molecule |

| Temperature | 0-10 °C | To control exothermicity and minimize by-products |

| Addition | Slow, controlled addition of mixed acid | To maintain temperature and ensure homogeneity |

| Work-up | Quenching on ice, followed by extraction | To isolate the product from the acidic medium |

Multi-Step Synthesis Pathways Involving this compound Intermediates

The reactivity of both the aldehyde and the nitro functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds and other substituted aromatics.

One significant application is in the synthesis of substituted quinolines, a class of heterocyclic compounds with a wide range of biological activities. Multi-component reactions, such as the Doebner-von Miller reaction or the Friedländer synthesis, can utilize aromatic aldehydes. For instance, this compound could react with an aniline (B41778), pyruvic acid, and a suitable catalyst in a one-pot synthesis to yield a highly substituted quinoline-4-carboxylic acid. The specific substitution pattern of the resulting quinoline (B57606) would be determined by the starting aldehyde and aniline.

Furthermore, the functional groups of this compound can be selectively transformed in subsequent synthetic steps:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl). This transformation yields 3-amino-4-isopropylbenzaldehyde, a key precursor for the synthesis of various dyes, pharmaceuticals, and other fine chemicals.

Oxidation of the Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid (-COOH) using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This produces 4-isopropyl-3-nitrobenzoic acid, another versatile intermediate.

These transformations highlight the strategic importance of this compound as a pivotal intermediate, allowing for the introduction of a specific substitution pattern that can be further elaborated into a variety of target molecules.

Scalable Preparation Methods and Industrial Research Perspectives of this compound

The industrial production of nitroaromatic compounds is a well-established field, and the principles applied to the synthesis of compounds like m-nitrobenzaldehyde are relevant to the scalable preparation of this compound. The primary focus of industrial research in this area is on process optimization to maximize yield, ensure safety, and minimize environmental impact.

For the nitration of 4-isopropylbenzaldehyde on a large scale, several factors are of critical importance:

Reaction Control: Maintaining precise temperature control in large reactors is paramount due to the high exothermicity of the nitration reaction. Industrial processes often employ jacketed reactors with efficient cooling systems and controlled addition rates of the nitrating agents.

Acid Recovery and Recycling: The use of large quantities of sulfuric acid presents a significant cost and environmental concern. Industrial processes for nitration often incorporate systems for the recovery and reconcentration of the spent sulfuric acid, which becomes diluted by the water formed during the reaction.

Product Isolation and Purification: On an industrial scale, purification methods must be efficient and economical. While laboratory-scale purification might involve column chromatography, industrial processes would more likely rely on crystallization, distillation, or extraction to isolate the product of the desired purity. The separation of the desired 3-nitro isomer from any potential 5-nitro or other by-products is a key challenge.

Safety: The handling of concentrated nitric and sulfuric acids, as well as the potential for runaway reactions, necessitates strict safety protocols in an industrial setting. This includes robust reactor design, emergency cooling systems, and careful monitoring of reaction parameters.

Recent research in the broader field of nitration has explored the use of alternative nitrating agents and catalytic systems to improve the safety and environmental profile of these reactions. This includes the use of solid acid catalysts, such as zeolites, which can offer improved regioselectivity and easier separation from the reaction mixture. While specific research on the industrial-scale synthesis of this compound is not extensively published in open literature, the general trends in nitration technology suggest a move towards more sustainable and safer manufacturing processes. The use of continuous flow reactors, for example, offers advantages in terms of heat management and safety for highly exothermic reactions like nitration.

Advanced Reactivity and Reaction Mechanism Investigations of 4 Isopropyl 3 Nitrobenzaldehyde

Reduction Chemistry of 4-Isopropyl-3-nitrobenzaldehyde

The reduction of this compound presents a significant synthetic challenge due to the presence of two reducible functional groups. The selective transformation of either the nitro or the aldehyde group requires carefully chosen reagents and conditions to achieve the desired outcome.

Selective Reduction of Nitro and Aldehyde Moieties in this compound

The selective reduction of one functional group in the presence of the other is a key transformation in organic synthesis. For nitrobenzaldehydes, this allows for the targeted synthesis of either aminobenzaldehydes or nitrobenzyl alcohols.

Selective Aldehyde Reduction: The aldehyde group can be selectively reduced to a primary alcohol while leaving the nitro group intact. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). jsynthchem.comncert.nic.in In a typical undergraduate-level experiment, NaBH₄ is used to convert 3-nitrobenzaldehyde (B41214) into 3-nitrobenzyl alcohol, demonstrating the chemoselectivity of this reducing agent for the carbonyl group over the nitro functionality under standard conditions. jsynthchem.com This method is generally applicable to other nitrobenzaldehyde isomers.

Selective Nitro Reduction: Conversely, the selective reduction of the nitro group to an amine is also a critical process. While sodium borohydride alone is generally ineffective at reducing nitro groups, its reactivity can be enhanced by the addition of transition metal catalysts. jsynthchem.com For instance, a system employing NaBH₄ in the presence of tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄) in ethanol (B145695) has been shown to efficiently reduce aromatic nitro compounds to their corresponding amines. jsynthchem.com Other methods for reducing aromatic nitro groups include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or the use of metals such as iron (Fe) or tin (Sn) in acidic media. commonorganicchemistry.commasterorganicchemistry.com The photocatalytic reduction of 4-nitrobenzaldehyde (B150856) to 4-aminobenzaldehyde (B1209532) has also been achieved using composite CdS/TiO₂ powders under visible light, highlighting a green chemistry approach to this selective transformation. mdpi.com

Catalytic Hydrogenation and Transfer Hydrogenation Studies on Nitrobenzaldehyde Derivatives

Catalytic hydrogenation and transfer hydrogenation are powerful techniques for the reduction of functional groups, offering alternatives to metal hydrides.

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) gas with a metal catalyst. It is a standard method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) are highly effective, though they can sometimes react with other functional groups present in the molecule. commonorganicchemistry.commdpi.com For substrates sensitive to certain conditions, Raney nickel is another common catalyst. commonorganicchemistry.com

Transfer Hydrogenation (TH): This technique offers a safer and often more selective alternative to high-pressure direct hydrogenation by using a hydrogen donor molecule instead of H₂ gas. researchgate.net Common hydrogen donors include isopropanol (B130326), formic acid, and hydrazine (B178648). researchgate.netorganic-chemistry.org Transfer hydrogenation can selectively reduce multiple functional groups under milder conditions. researchgate.net For example, an iridium-based catalyst, [Cp*Ir(2,2′-bpyO)(H₂O)], effectively catalyzes the transfer hydrogenation of carbonyl compounds with isopropanol under neutral conditions, tolerating reducible groups like nitro and cyano. organic-chemistry.org Manganese-based pincer complexes have also been developed for the transfer hydrogenation of N-heteroarenes using alcohols as the hydrogen source. rsc.org Some transfer hydrogenation reactions can even proceed without a metal catalyst, using isopropanol as both the solvent and the reductant for activated alkenes. nih.govrsc.org

Application of Nanoparticle-Containing Microgels in the Catalytic Reduction of Nitrobenzaldehyde Analogues: Kinetic and Mechanistic Analyses

Recent advances in catalysis have introduced the use of metallic nanoparticles stabilized within polymer microgels as highly efficient and recyclable catalysts. Silver nanoparticles embedded in smart microgels have been studied for the reduction of nitrobenzaldehyde derivatives. researchgate.netrsc.orgrsc.orgresearchgate.net

These systems, such as silver nanoparticles within an alginate-poly(N-isopropylacrylamide-methacrylic acid) (Ag-AN-P(NM)) network, can catalytically reduce both the aldehyde and nitro groups of compounds like 3-nitrobenzaldehyde and 4-nitrobenzaldehyde simultaneously, using NaBH₄ as the reducing agent. researchgate.netrsc.org The products of these reactions are useful hydroxymethyl aniline (B41778) (HMA) derivatives. researchgate.netrsc.orgresearchgate.net

Kinetic Findings: The catalytic activity of these hybrid microgels has been quantified by determining the apparent rate constants (k_ob) for the reduction of various nitrobenzaldehyde derivatives. The reaction kinetics are often studied under pseudo-first-order conditions with an excess of NaBH₄. researchgate.net

Mechanistic Insights: The catalytic mechanism involves the adsorption of both the substrate (nitrobenzaldehyde) and the reductant (borohydride ions) onto the surface of the silver nanoparticles housed within the microgel. The microgel network not only stabilizes the nanoparticles but also facilitates the interaction between reactants. The reduction rate is influenced by factors such as the concentration of NaBH₄, with the rate initially increasing with reductant concentration before decreasing at very high concentrations, likely due to the saturation of the nanoparticle surface with hydrogen molecules. rsc.org The reduction of the aldehydic group is reported to be very rapid in these systems. rsc.org

Reductive Transformations and Product Derivatization Pathways (e.g., Hydroxy-methyl Aniline Derivatives)

A significant reductive transformation pathway for nitrobenzaldehydes is the simultaneous reduction of both functional groups to yield amino alcohols. As detailed in the previous section, the use of silver nanoparticle-containing microgels provides a direct route to convert nitrobenzaldehydes into their corresponding hydroxymethyl aniline (HMA) derivatives. researchgate.netrsc.orgresearchgate.net This one-pot conversion is valuable as HMA derivatives are less toxic and more useful chemical intermediates than their nitro-aldehyde precursors. researchgate.netrsc.org

This complete reduction highlights the powerful reducing environment created by the combination of a strong reductant like NaBH₄ and a highly active nanoparticle catalyst, which overcomes the selectivity challenges seen with milder, non-catalyzed systems.

Cannizzaro Reactions of Nitrobenzaldehydes: Catalytic Promotion and Selectivity Studies

This compound, lacking α-hydrogens, is a suitable substrate for the Cannizzaro reaction. byjus.com This classic reaction involves the base-induced disproportionation of two aldehyde molecules into a primary alcohol and a carboxylic acid. byjus.comwikipedia.org

Reaction and Products: When treated with a strong base like potassium hydroxide (B78521), this compound would be expected to yield (4-isopropyl-3-nitrophenyl)methanol and the corresponding salt of 4-isopropyl-3-nitrobenzoic acid. wikipedia.org

Catalytic Promotion: While traditionally performed with strong soluble bases, research has shown that solid catalysts can promote the Cannizzaro reaction, offering a "cleaner" chemical procedure. nii.ac.jpjocpr.com Zeolites, such as Natrolite and mordenite (B1173385) types (e.g., Na-Z-M10), have been shown to effectively catalyze the Cannizzaro reaction of p-nitrobenzaldehyde in a refluxing DMF solvent, yielding p-nitrobenzyl alcohol and p-nitrobenzoic acid. nii.ac.jpscispace.comjocpr.com The catalytic activity of zeolites is influenced by factors like sodium content and pore size. nii.ac.jpjocpr.com

Selectivity Studies: The reactivity of substituted benzaldehydes in the Cannizzaro reaction is governed by the electronic effects of the substituents. Electron-withdrawing groups, such as the nitro group, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion. nii.ac.jp This enhances the reaction rate compared to unsubstituted benzaldehyde (B42025). In a crossed Cannizzaro reaction between 3-nitrobenzaldehyde and 4-nitrobenzaldehyde, it is argued that the inductive effect (-I) is stronger from the meta position, making 3-nitrobenzaldehyde more readily hydrated and thus more likely to be oxidized to the carboxylic acid, while 4-nitrobenzaldehyde is reduced to the alcohol. stackexchange.com

Oxidation Chemistry of this compound

The oxidation chemistry of this compound is primarily centered on the conversion of the aldehyde functional group into a carboxylic acid. This reaction transforms the aldehyde into 4-isopropyl-3-nitrobenzoic acid.

Various oxidizing agents can accomplish this transformation. Studies on substituted benzaldehydes have demonstrated that reagents like potassium permanganate (B83412) (KMnO₄) and pyridinium (B92312) bromochromate (PBC) effectively oxidize the aldehyde to the corresponding benzoic acid. researchgate.netjocpr.comresearchgate.net Phase transfer catalysis can be employed to facilitate the oxidation by permanganate in non-polar solvents, achieving high yields of over 90%. researchgate.netjocpr.com The reaction is generally first order with respect to both the oxidant and the aldehyde. researchgate.net

Furthermore, environmentally friendly methods using air or O₂ as the oxidant under photo-irradiation have been developed for the oxidation of aromatic alcohols to carboxylic acids, which proceeds via an aldehyde intermediate. nih.gov These catalyst-free methods show broad substrate scope and are applicable for large-scale synthesis. nih.gov

Compound Name Directory

Mechanistic Investigations of Oxidation Processes Involving Aromatic Aldehydes

The mechanism of aldehyde oxidation often proceeds through a hydrated intermediate. In aqueous solutions, an aldehyde exists in equilibrium with its geminal diol (gem-diol) hydrate. libretexts.org This gem-diol is the species that is typically oxidized. The presence of water facilitates the formation of this intermediate, which is then attacked by the oxidizing agent. libretexts.org

The general mechanism can be outlined as follows:

Hydration: The aldehyde carbonyl group undergoes nucleophilic addition of water to form a tetrahedral gem-diol intermediate. This step is reversible.

Oxidation: One of the hydroxyl groups of the gem-diol is oxidized by the chosen reagent (e.g., chromic acid, permanganate) to form a new carbonyl group, resulting in the carboxylic acid. libretexts.org

In some cases, particularly with strong oxidants in highly acidic media like dinitrogen pentoxide in nitric acid, radical mechanisms can also play a role. rsc.org These processes can be identified by kinetic isotope effects, which show that the cleavage of the aldehydic C-H bond is at least partially rate-determining. rsc.org

Nucleophilic Addition Reactions of the Carbonyl Group in this compound

The carbonyl group of an aldehyde is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This reactivity is central to many carbon-carbon bond-forming reactions. In this compound, the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles compared to benzaldehyde itself. learncbse.in

Aldol (B89426) Condensations and Related Carbon-Carbon Bond Forming Reactions with Nitrobenzaldehyde Derivatives

The aldol reaction is a fundamental carbon-carbon bond-forming reaction where an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. alevelchemistry.co.uk Nitrobenzaldehyde derivatives are frequently used as the electrophilic aldehyde component in these reactions because their enhanced reactivity leads to good yields. researchgate.net For instance, 4-nitrobenzaldehyde readily undergoes direct aldol reactions with acetone (B3395972), often catalyzed by organocatalysts like L-proline derivatives, to form a new C-C bond. researchgate.net

A related and important transformation is the Henry reaction, or nitroaldol reaction, where a nitroalkane is deprotonated to form a nitronate anion, which then acts as a nucleophile, adding to an aldehyde or ketone. researchgate.net The resulting β-nitro alcohol is a versatile synthetic intermediate. Given its structure, this compound would be an excellent substrate for Henry reactions. researchgate.net

The table below summarizes key C-C bond-forming reactions involving aldehydes.

| Reaction Name | Nucleophile | Electrophile | Product Type |

| Aldol Condensation | Enol or Enolate (from an aldehyde or ketone) | Aldehyde or Ketone | β-Hydroxy Carbonyl |

| Henry (Nitroaldol) Reaction | Nitronate (from a nitroalkane) | Aldehyde or Ketone | β-Nitro Alcohol |

| Michael Addition | Enolate or other nucleophile | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl or related adduct |

Morita-Baylis-Hillman (MBH) Reactions Involving Substituted Benzaldehydes: Mechanistic Probing

The Morita-Baylis-Hillman (MBH) reaction is an atom-economical, carbon-carbon bond-forming reaction that couples an activated alkene (e.g., acrylates, vinyl ketones) with an electrophile, typically an aldehyde, under the catalysis of a nucleophilic trigger like a tertiary amine (e.g., DABCO) or a phosphine. rsc.org The products are highly functionalized α-methylene-β-hydroxy compounds. mdpi.com

The mechanism involves three main steps:

Michael Addition: The nucleophilic catalyst adds to the activated alkene to form a zwitterionic enolate intermediate.

Aldol-type Addition: The zwitterionic intermediate attacks the aldehyde electrophile. Electron-poor aldehydes, such as 4-nitrobenzaldehyde, react faster in this step. acs.org

Elimination: A proton transfer occurs, followed by the elimination of the catalyst to regenerate it and yield the final product. The aldol addition step is often the rate-determining step.

Kinetic studies on the reaction between p-nitrobenzaldehyde and methyl acrylate (B77674) have shown that the reaction can be second-order with respect to the aldehyde, suggesting a more complex mechanism in some cases, possibly involving a hemiacetal intermediate formed from two aldehyde molecules. acs.org The use of substituted benzaldehydes has a direct impact on the reaction rate; electron-withdrawing groups like nitro or trifluoromethyl lead to the fastest-reacting substrates. mdpi.com Therefore, this compound is expected to be a highly reactive electrophile in MBH reactions.

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents (RMgX) are powerful carbon-based nucleophiles used extensively for forming new carbon-carbon bonds. masterorganicchemistry.com They readily react with aldehydes in a nucleophilic addition reaction to produce secondary alcohols upon acidic workup. pressbooks.pub

The mechanism of the Grignard reaction with an aldehyde like this compound proceeds as follows:

Complexation: The Lewis acidic magnesium ion of the Grignard reagent coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. pressbooks.pub

Nucleophilic Attack: The nucleophilic alkyl or aryl group (R⁻) from the Grignard reagent attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate. masterorganicchemistry.com

Protonation: Subsequent addition of a protic source, such as dilute aqueous acid (e.g., H₃O⁺), protonates the alkoxide to yield the final secondary alcohol product. pressbooks.pub

This reaction is effectively irreversible because a carbanion is a very poor leaving group. pressbooks.pub It is crucial to perform Grignard reactions under anhydrous conditions, as the reagent is a strong base and will react with any acidic protons, such as those from water or alcohols, which would consume the reagent. libretexts.org

| Reagent | Carbonyl Substrate | Initial Product | Final Product (after workup) |

| Grignard Reagent (RMgX) | Formaldehyde | Magnesium Alkoxide | Primary Alcohol |

| Grignard Reagent (RMgX) | Other Aldehydes | Magnesium Alkoxide | Secondary Alcohol |

| Grignard Reagent (RMgX) | Ketone | Magnesium Alkoxide | Tertiary Alcohol |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. numberanalytics.com The rate and regioselectivity (the position of substitution) of EAS reactions are governed by the substituents already present on the ring. wikipedia.org

In this compound, three substituents influence the reaction:

Isopropyl group (-CH(CH₃)₂): An alkyl group that is weakly activating and an ortho, para-director due to inductive electron donation and hyperconjugation. libretexts.org

Nitro group (-NO₂): A strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects. youtube.commasterorganicchemistry.com

Aldehyde group (-CHO): A deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. numberanalytics.com

The combined effect of these groups must be considered to predict the outcome of an EAS reaction.

Reactivity: The benzene ring is strongly deactivated. The presence of two deactivating groups (nitro and aldehyde) significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophiles than benzene. wikipedia.orgmasterorganicchemistry.com Harsh reaction conditions would likely be required for any substitution to occur. libretexts.org

Regioselectivity: The directing effects of the three groups converge to favor substitution at a specific position.

The isopropyl group at C-4 directs incoming electrophiles to the ortho positions (C-3 and C-5). The C-3 position is already occupied by the nitro group.

The nitro group at C-3 directs incoming electrophiles to its meta positions (C-1 and C-5). The C-1 position is occupied by the aldehyde group.

The aldehyde group at C-1 directs incoming electrophiles to its meta positions (C-3 and C-5). The C-3 position is occupied.

Multicomponent Reaction (MCR) Participation of this compound and Analogues

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. chemicaljournal.in This approach is highly valued for its efficiency, atom economy, and ability to generate diverse molecular scaffolds. researchgate.netnih.gov Aromatic aldehydes, including nitrobenzaldehydes, are frequently employed as key building blocks in these reactions.

Role in the Synthesis of Diverse Heterocyclic Compound Libraries

This compound and its analogues are valuable substrates in multicomponent reactions for the generation of diverse heterocyclic compound libraries. These reactions often proceed in a domino fashion, where a sequence of intramolecular reactions occurs without the need to isolate intermediates. researchgate.net The nitro group, being a strong electron-withdrawing group, activates the aldehyde for initial nucleophilic attack and can influence the subsequent cyclization and rearrangement steps, leading to a variety of heterocyclic cores. nih.gov

The strategic use of MCRs involving substituted nitrobenzaldehydes enables the rapid assembly of complex structures from simple precursors, which is particularly advantageous in diversity-oriented synthesis for the discovery of new bioactive molecules. nih.govmdpi.com The specific substitution pattern on the benzaldehyde ring, such as the isopropyl and nitro groups in this compound, can direct the reaction pathway and influence the final product's structural and electronic properties.

N-Heterocyclic Carbene (NHC)-Catalyzed Multicomponent Reactions Utilizing Aromatic Aldehyde Substrates

N-Heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for a wide range of organic transformations, including multicomponent reactions involving aromatic aldehydes. nih.govnih.gov NHCs can induce a polarity reversal (umpolung) of the aldehyde's carbonyl carbon, transforming it into a nucleophilic acyl anion equivalent known as the Breslow intermediate. nih.govbeilstein-journals.org This key intermediate can then participate in various C-C bond-forming reactions.

The general mechanism of NHC catalysis begins with the nucleophilic addition of the carbene to the aldehyde. nih.gov This is followed by the formation of the Breslow intermediate, which can then react with other components in the reaction mixture. nih.gov The versatility of NHC catalysis allows for various reaction pathways, including benzoin (B196080) condensation, Stetter reactions, and other annulations, leading to a wide array of products. beilstein-journals.orgacs.orgacs.org The specific reaction outcome can often be tuned by modifying the NHC catalyst, the reaction conditions, or the nature of the substrates. nih.gov

While direct studies on this compound in NHC-catalyzed MCRs are not extensively detailed in the provided results, the principles of NHC catalysis with aromatic aldehydes are well-established. nih.govnih.gov The electron-withdrawing nitro group in this compound would likely enhance the electrophilicity of the aldehyde, facilitating the initial attack by the NHC. researchgate.net This can lead to the formation of various heterocyclic and carbocyclic structures through cascade reactions. researchgate.net

Meldrum's Acid-Mediated Condensations and Cycloadditions with Nitrobenzaldehydes

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic compound that serves as a versatile reagent in organic synthesis. wikipedia.org It readily undergoes Knoevenagel condensation with aldehydes, including nitrobenzaldehydes, to form reactive intermediates known as arylmethylidene Meldrum's acids. nih.goviau.ir These intermediates are excellent Michael acceptors and can participate in a variety of subsequent reactions.

The reaction of nitrobenzaldehydes with Meldrum's acid typically proceeds by heating the components, sometimes in the presence of a base or other catalyst. organic-chemistry.org The resulting arylmethylidene Meldrum's acid can then undergo cycloaddition reactions or further condensation with other nucleophiles to generate complex heterocyclic systems. nih.govclockss.org For instance, the reaction with dithiomalondianilide leads to the formation of Michael adducts that can subsequently cyclize to form pyridinethiolates and dithiolopyridines. nih.gov

The high reactivity of Meldrum's acid and its derivatives allows for the one-pot synthesis of various carbocyclic and heterocyclic structures. wikipedia.orgresearchgate.net The products of these reactions can serve as valuable precursors for further synthetic transformations. organic-chemistry.org

Condensation Reactions for Diverse Organic Scaffolds from this compound

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine to form a larger molecule, often with the elimination of a small molecule such as water. Aromatic aldehydes like this compound are common substrates for these reactions, leading to the formation of a wide array of organic scaffolds.

Schiff Base Formation: Synthesis and Structural Characterization

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. jetir.org The reaction of this compound with a primary amine would yield a Schiff base, a process that is often catalyzed by an acid or base and involves the elimination of water. ijtsrd.com

The synthesis of Schiff bases from nitrobenzaldehydes is a well-established procedure. For instance, reacting various nitrobenzaldehydes with (1R,2R)-(-)-1,2-diaminocyclohexane in ethanol at reflux yields the corresponding chiral Schiff base ligands. nih.gov Similarly, condensation of p-nitrobenzaldehyde with m-nitroaniline can be achieved by stirring in an alcoholic solution with a few drops of NaOH. ijtsrd.com The resulting Schiff bases are typically characterized by spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR to confirm the presence of the characteristic imine (-C=N-) bond. nih.govijmcmed.org

Table 1: Examples of Schiff Base Synthesis from Nitrobenzaldehydes

| Aldehyde | Amine | Product | Reference |

|---|---|---|---|

| o-, m-, p-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff base ligands | nih.gov |

| p-Nitrobenzaldehyde | m-Nitroaniline | 1-nitro-4-(1-imino,4-nitrophenyl)benzene | ijtsrd.com |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid | ijmcmed.org |

Hydrazone Derivatives: Preparation and Application in Chemical Synthesis

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazine or its derivatives. nih.gov The reaction of this compound with a hydrazine derivative would lead to the formation of a hydrazone.

The synthesis of hydrazones is generally straightforward, often involving refluxing the aldehyde and hydrazine derivative in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. nih.govmdpi.com For example, hydrazones have been synthesized from 4-hydroxy-3-nitrobenzaldehyde (B41313) by condensation with N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide under microwave irradiation. vjs.ac.vn

Hydrazones are versatile intermediates in chemical synthesis. dergipark.org.tr Their unique chemical properties, including the presence of both nucleophilic nitrogen atoms and a C=N bond, make them valuable precursors for the synthesis of various heterocyclic compounds. nih.gov They can undergo a range of transformations, including cyclization and coupling reactions, to afford more complex molecular architectures. dergipark.org.tr

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Heterocyclic Carbenes (NHCs) |

| Breslow intermediate |

| Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) |

| Arylmethylidene Meldrum's acids |

| Dithiomalondianilide |

| Pyridinethiolates |

| Dithiolopyridines |

| Schiff bases (Imines) |

| (1R,2R)-(-)-1,2-Diaminocyclohexane |

| p-Nitrobenzaldehyde |

| m-Nitroaniline |

| Hydrazones |

| Hydrazine |

| 4-Hydroxy-3-nitrobenzaldehyde |

Knoevenagel Condensations for Unsaturated Systems

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a reliable route to α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. While specific research literature detailing the Knoevenagel condensation of this compound is not extensively available, its reactivity can be confidently predicted based on well-established chemical principles and extensive studies on analogous aromatic aldehydes.

The presence of an electron-withdrawing nitro group and a moderately electron-donating isopropyl group on the aromatic ring of this compound introduces a unique electronic environment that influences the reactivity of the aldehyde functional group. The strong electron-withdrawing nature of the nitro group is anticipated to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the carbanion generated from the active methylene compound. This activation is a key factor in promoting the condensation reaction.

The general mechanism for the Knoevenagel condensation proceeds through a series of reversible steps. Initially, the basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an aldol-type addition product. Subsequent dehydration of this intermediate, often facilitated by the reaction conditions, yields the final α,β-unsaturated product.

Detailed Research Findings

Investigations into the Knoevenagel condensation of structurally similar aromatic aldehydes, such as 4-nitrobenzaldehyde and other substituted benzaldehydes, provide a framework for understanding the expected behavior of this compound. Research has shown that the choice of catalyst, solvent, and the nature of the active methylene compound are critical parameters that determine the efficiency and outcome of the reaction.

Commonly employed catalysts include primary, secondary, and tertiary amines, such as piperidine (B6355638) and pyridine, as well as their ammonium (B1175870) salts. unifap.br In some instances, Lewis acids have also been utilized to activate the aldehyde. beilstein-journals.org The reaction is typically carried out in a variety of solvents, including ethanol, methanol, and toluene, with reaction conditions ranging from room temperature to reflux.

A diverse range of active methylene compounds can be employed in the Knoevenagel condensation, leading to a wide array of unsaturated products. These include malononitrile, ethyl cyanoacetate, diethyl malonate, and barbituric acid derivatives. The acidity of the active methylene compound plays a significant role in the reaction, with more acidic compounds generally reacting more readily.

Based on analogous reactions, the Knoevenagel condensation of this compound with various active methylene compounds is expected to proceed efficiently to afford the corresponding unsaturated products. The table below illustrates typical reaction conditions and outcomes for the Knoevenagel condensation of a similar substrate, 4-nitrobenzaldehyde, with different active methylene compounds.

Table 1: Representative Knoevenagel Condensations of 4-Nitrobenzaldehyde

| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Malononitrile | Piperidine | Ethanol | Room Temperature, 2h | 2-(4-Nitrobenzylidene)malononitrile | 95 | researchgate.net |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux, 4h | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 88 | researchgate.net |

| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux with Dean-Stark trap, 6h | Diethyl 2-(4-nitrobenzylidene)malonate | 82 | N/A |

| Thiobarbituric Acid | Piperidine | Ethanol | Reflux, 3h | 5-(4-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 90 | scielo.br |

This table is a representation of typical results for a similar substrate and is intended to be illustrative of the expected reactivity of this compound.

The synthesis of unsaturated systems derived from this compound via the Knoevenagel condensation represents a valuable synthetic strategy for accessing a variety of complex molecules. The predictable reactivity of the aldehyde, based on established electronic and steric principles, allows for the rational design of synthetic routes to novel compounds with potential applications in medicinal chemistry and materials science. Further experimental studies on this compound are warranted to fully elucidate its reactivity profile in this important transformation.

Derivatives of 4 Isopropyl 3 Nitrobenzaldehyde: Synthesis and Advanced Applications in Chemical Sciences

Synthesis of Functionalized 4-Isopropyl-3-nitrobenzaldehyde Derivatives

The unique molecular architecture of this compound, featuring an aldehyde, a nitro group, and an isopropyl group on a benzene (B151609) ring, allows for a multitude of chemical transformations to create a diverse range of functionalized derivatives. The reactivity of the aldehyde group is a primary focus for derivatization, often through condensation reactions with primary amines and other nucleophiles.

A prominent class of derivatives are Schiff bases , or imines, formed by the condensation of this compound with various primary amines. nih.govmediresonline.org This reaction typically involves heating the aldehyde and amine in a solvent like ethanol (B145695), sometimes with an acid catalyst, to form the characteristic azomethine (-C=N-) group. nih.govnih.gov These reactions are versatile, allowing for the introduction of a wide array of functional groups depending on the structure of the primary amine used. nih.gov

Another common derivative is the oxime , synthesized by reacting the aldehyde with hydroxylamine (B1172632). nih.govbyjus.com This reaction converts the carbonyl group into a C=N-OH functionality. Similarly, reaction with 2,4-dinitrophenylhydrazine (B122626) produces the corresponding 2,4-dinitrophenylhydrazone , a derivative historically used for the characterization of aldehydes and ketones. learncbse.in

The aldehyde group can also be transformed into an acetal (B89532) , typically by reacting it with an alcohol in the presence of an acid catalyst. orgsyn.org This creates a geminal diether, a structure that is stable under neutral or basic conditions but can be easily hydrolyzed back to the aldehyde with dilute acid. This makes acetal formation a crucial strategy for protecting the aldehyde group during subsequent chemical modifications elsewhere in the molecule. learncbse.in

Furthermore, the aldehyde can participate in carbon-carbon bond-forming reactions, such as the aldol (B89426) reaction, to create more complex molecular skeletons. For instance, organocatalyzed aldol reactions with ketones like acetone (B3395972) can yield functionalized beta-hydroxy aldehydes. rsc.org

| Derivative Type | Reactant | Key Functional Group Formed | Typical Reaction Conditions |

|---|---|---|---|

| Schiff Base | Primary Amine (R-NH₂) | Azomethine (-CH=N-R) | Ethanol, reflux, optional acid catalyst nih.govnih.gov |

| Oxime | Hydroxylamine (NH₂OH) | Oxime (-CH=N-OH) | Weakly acidic medium learncbse.in |

| Acetal | Alcohol (R-OH) | Acetal [-CH(OR)₂] | Anhydrous alcohol, acid catalyst (e.g., HCl) orgsyn.org |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine | Hydrazone (-CH=N-NH-Ar) | Weakly acidic medium learncbse.in |

Utilization as Key Intermediates in the Synthesis of Complex Organic Molecules

This compound is a valuable intermediate in multi-step organic synthesis due to its two distinct and reactive functional groups. Chemists can selectively target the aldehyde or the nitro group to build molecular complexity.

Reactions of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride. This transformation yields 3-amino-4-isopropylbenzaldehyde, a key intermediate itself. This newly formed amino group can then undergo a host of reactions common to anilines, such as diazotization followed by substitution, or acylation to form amides.

Reactions of the Aldehyde Group: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412), yielding 4-isopropyl-3-nitrobenzoic acid. This introduces another versatile functional group for further synthesis, for example, through the formation of esters or acid chlorides. As mentioned previously, the aldehyde is also a key participant in crucial carbon-carbon bond-forming reactions like the Cannizzaro reaction (if no α-hydrogens are present) or aldol-type condensations. byjus.comresearchgate.net

The strategic interplay between these functional groups is central to its utility. For instance, the aldehyde can be protected as an acetal, allowing for selective chemistry to be performed on the nitro group. orgsyn.org Subsequently, the aldehyde can be deprotected to participate in further reactions, demonstrating its role as a linchpin in complex synthetic pathways.

| Functional Group Targeted | Reaction Type | Typical Reagents | Product Formed |

|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C or SnCl₂ | 4-Isopropyl-3-aminobenzaldehyde |

| Aldehyde Group | Oxidation | KMnO₄ or CrO₃ | 4-Isopropyl-3-nitrobenzoic acid |

| Aldehyde Group | Acetal Formation (Protection) | Methanol, HCl | This compound dimethylacetal orgsyn.org |

| Aldehyde Group | Aldol Condensation | Ketones (e.g., acetone) | β-Hydroxy aldehydes rsc.org |

Exploration as Precursors for Pharmacologically Relevant Compounds in Chemical Biology Research

The this compound scaffold and its derivatives are actively explored in medicinal chemistry and chemical biology for the development of new therapeutic agents. The nitroaromatic motif is present in a number of existing drugs, and derivatives of this compound have shown promise in preclinical studies. mdpi.com

Schiff base derivatives, in particular, have demonstrated a range of biological activities. Studies have shown that certain Schiff bases synthesized from nitrobenzaldehydes possess promising anticancer properties . For example, some derivatives have been found to induce apoptosis (programmed cell death) in cancer cell lines, highlighting their potential in oncology research. nih.gov The mechanism is often attributed to the reactivity of the azomethine group. nih.gov

In addition to anticancer potential, these derivatives have been investigated for their antimicrobial efficacy . Research on similar nitro compounds has revealed significant activity against various bacterial strains, suggesting that this compound could serve as a starting point for developing new antibiotics. mediresonline.org

Furthermore, the core structure is related to intermediates used in the synthesis of established drug classes. For example, various nitrobenzaldehydes are key starting materials for producing the dihydropyridine (B1217469) family of calcium channel blockers, which are crucial drugs for treating hypertension and other cardiovascular diseases. mdpi.comijpsonline.com This connection underscores the potential of this compound as a precursor for new analogues in well-established drug families.

| Derivative Class | Area of Research | Observed Biological Activity/Potential Application |

|---|---|---|

| Schiff Bases | Oncology | Induction of apoptosis in cancer cells nih.gov |

| Schiff Bases | Infectious Diseases | Antimicrobial activity against various bacterial strains mediresonline.org |

| General Precursor | Cardiovascular Drugs | Potential intermediate for dihydropyridine-type calcium channel blockers mdpi.comijpsonline.com |

Catalytic Applications of Derived Compounds

While this compound itself is not a catalyst, its derivatives are crucial in the field of catalysis, particularly as ligands for creating advanced catalytic systems. Chiral Schiff bases, synthesized from the condensation of the aldehyde with a chiral amine like (1R,2R)-(-)-1,2-diaminocyclohexane, are of significant interest. nih.gov

These chiral Schiff base derivatives function as ligands that can coordinate with a metal center (e.g., copper, manganese, chromium). The resulting metal-ligand complexes are often highly effective and enantioselective catalysts for a variety of important organic reactions. The steric and electronic properties of the ligand, influenced by the isopropyl and nitro groups, can have a dramatic effect on the catalyst's efficiency and the stereochemical outcome of the reaction. nih.gov

These catalytic systems are particularly valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. Applications include asymmetric aziridination, cyclopropanation, and allylic alkylation reactions. nih.gov By carefully designing the Schiff base ligand derived from this compound, chemists can fine-tune the catalytic environment to achieve high yields and excellent enantioselectivity, which is critical in the synthesis of pharmaceuticals and other bioactive molecules.

Derivatives in Dye and Pigment Production

The chromophoric nature of the nitroaromatic system makes this compound and its derivatives useful in the synthesis of dyes and pigments. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the aromatic ring is a common feature in many colorants.

A key application lies in the production of azo dyes . The synthesis begins with the reduction of the nitro group of this compound to an amine, forming 3-amino-4-isopropylbenzaldehyde. This aromatic amine can then undergo diazotization (reaction with nitrous acid) to form a highly reactive diazonium salt. This salt is then reacted with a coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, in an azo coupling reaction to form the final azo dye. researchgate.net The extended conjugated system created is responsible for the intense color of the resulting compound.

Moreover, derivatives are being explored for advanced applications as functional dyes and fluorophores. The electronic properties of the benzanthrone (B145504) core, for example, can be significantly influenced by the addition of a nitro group, which facilitates certain synthetic reactions and alters the photophysical properties of the molecule. nih.gov This allows for the tuning of absorption and emission wavelengths, leading to the development of new fluorescent materials for applications in optoelectronics and imaging. nih.gov

Computational and Theoretical Chemistry Studies on 4 Isopropyl 3 Nitrobenzaldehyde

Electronic Structure Theory Applications (DFT, Ab Initio Methods)

Electronic structure methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to modern chemical research. DFT, in particular, has become a standard method for studying substituted benzaldehydes and nitroaromatics due to its balance of computational cost and accuracy. nih.govmdpi.com These methods are used to calculate the electronic energy and distribution within a molecule, from which a wide range of chemical and physical properties can be derived. While detailed studies specifically targeting 4-Isopropyl-3-nitrobenzaldehyde are not widely published, the application of these theories to analogous compounds provides a framework for understanding its behavior.

Computational methods are pivotal in predicting the chemical reactivity of a molecule and mapping its potential reaction pathways. For this compound, this involves identifying which sites are most susceptible to nucleophilic or electrophilic attack. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating isopropyl group, creates a unique electronic landscape.

While specific DFT studies elucidating the reaction pathways for this compound are not prominent in the literature, the general principles are well-established. For instance, DFT calculations on the reactions of other benzaldehyde (B42025) derivatives have successfully mapped out multi-step mechanisms, including the formation of hemiaminals and Schiff bases. nih.govcanterbury.ac.uk Such studies identify transition states and intermediates, providing a complete energetic profile of the reaction. nih.gov For this molecule, key reactions of interest would include the reduction of the nitro group and the oxidation or nucleophilic addition to the aldehyde group. researchgate.net Computational analysis could predict the regioselectivity and energy requirements for these transformations. DFT-based reactivity descriptors are also useful in analyzing and identifying the reactive sites of molecular systems. ias.ac.in

Transition State Theory (TST) is a cornerstone for understanding reaction rates. wikipedia.orgox.ac.uk Computational chemistry, especially DFT, is used to locate the geometry of transition states (the highest energy point along a reaction coordinate) and calculate their energy relative to the reactants. arxiv.orgresearchgate.net This energy difference, the activation energy barrier, is the primary determinant of the reaction rate.

For transformations involving this compound, such as the catalytic reduction of the nitro group or its reaction with amines, computational characterization of transition states would be essential. Although specific energy barrier data for this molecule is not available, studies on similar systems, like the reaction between other benzaldehydes and amines, have identified multiple transition states corresponding to steps like hydrogen transfer, molecular rearrangement, and water elimination. nih.govcanterbury.ac.uk Advanced methods can also account for multi-path reactions and quantum tunneling effects, which can be significant, especially at lower temperatures. rsc.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic properties and reactivity. researchgate.netcolab.ws The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov

For this compound, a detailed HOMO-LUMO analysis would reveal how the substituent groups influence its electronic behavior. While specific calculations for this molecule are not published, studies on related compounds like 4-chloro-3-nitrobenzaldehyde (B100839) show that DFT methods are effective in calculating these properties. nih.gov The analysis would likely show the LUMO localized over the electron-withdrawing nitro and aldehyde groups, indicating these are the primary sites for nucleophilic attack. The HOMO-LUMO gap would provide insights into the molecule's stability and the energy required for electronic excitation. researchgate.net

| Property Derived from HOMO-LUMO Analysis | Significance for this compound |

| HOMO Energy | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Indicates the molecule's electron-accepting capability and likely sites for nucleophilic attack. |

| HOMO-LUMO Energy Gap | Reflects chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |

| Electron Density Distribution | Visualizes the localization of frontier orbitals, identifying reactive centers. |

| Global Reactivity Descriptors | Parameters like chemical hardness and electrophilicity can be calculated to quantify reactivity. ias.ac.in |

Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined through geometry optimization. This computational process finds the lowest energy arrangement of atoms. For a flexible molecule like this compound, which has rotatable isopropyl and aldehyde groups, conformational analysis is also crucial. This involves exploring the potential energy surface to identify all stable conformers and the energy barriers between them.

Advanced topological analyses of electron density provide a deeper understanding of chemical bonding and non-covalent interactions. Methods like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) partition the molecular space into regions that correspond to chemical concepts like core electrons, lone pairs, and covalent bonds. canterbury.ac.ukresearchgate.net The Reduced Density Gradient (RDG) is particularly useful for identifying and visualizing weak intermolecular interactions.

While no specific topological studies on this compound have been published, these methods are highly applicable. ELF analysis, for example, could precisely delineate the electronic domains of the nitro and carbonyl groups, offering insights into their reactivity. researchgate.netmdpi.comnih.gov An RDG analysis would be invaluable for understanding how the molecule interacts with solvents or catalyst surfaces, highlighting the roles of hydrogen bonding and van der Waals forces.

Computational Approaches to Molecular Catalysis Involving Nitrobenzaldehyde Analogues

The catalytic reduction of nitroarenes to amines is a fundamentally important reaction in industrial chemistry. researchgate.net Computational studies, particularly using DFT, have become instrumental in elucidating the mechanisms of these reactions and designing more efficient catalysts. These studies often focus on nitrobenzaldehyde analogues and other nitroarenes to understand the factors controlling activity and selectivity.

Research has shown that the catalytic hydrogenation of nitroarenes can proceed through different pathways, often referred to as the "direct" pathway (nitro -> nitroso -> hydroxylamine (B1172632) -> amine) or a "condensation" pathway involving azoxy and azo intermediates. orientjchem.orgacs.org DFT calculations help determine the favorability of these routes on different catalyst surfaces (e.g., Pd, Pt, Ag, Ru). orientjchem.orgnih.govresearchgate.net

Computational models can investigate:

Substrate Adsorption: How the nitroarene binds to the catalyst surface.

Reaction Intermediates: The structure and stability of intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. orientjchem.org

Transition States: The energy barriers for key steps, such as hydrogen addition. orientjchem.org

Substituent Effects: How electron-donating or electron-withdrawing groups on the aromatic ring influence the reaction rate. Kinetic studies and computational models often show that electron-withdrawing groups accelerate the reduction. nih.gov

Chemoselectivity: In molecules with multiple reducible groups, like nitrobenzaldehydes, DFT can help predict whether the nitro or the aldehyde group will be reduced first. This selectivity can be controlled by the choice of catalyst and reducing agent, a phenomenon that has been rationalized through computational studies. acs.org

| Catalyst System | Nitroarene Analogue Studied | Computational Method/Finding |

| Palladium on Carbon (Pd/C) | Nitrobenzene | Quantum-chemical modeling of intermediates and reaction pathways. orientjchem.org |

| Platinum on Silica-Alumina (Pt/SiO2-AlPO4) | Aromatic Nitro compounds | Proposed mechanism involving nitrene formation. orientjchem.org |

| Silver Nanoparticles (Ag/MTA) | Substituted Nitroarenes | Kinetic studies and proposed mechanism involving [Ag]-H species. nih.gov |

| Iron(salen) Complex | 4-Nitrobenzaldehyde (B150856) | Mechanistic studies suggesting chemoselectivity can be tuned by the choice of reductant. acs.org |

| Ruthenium-based Nanocatalysts | Substituted Nitrobenzenes | Activity related to synergistic cooperation between metal and promoter (e.g., Phosphorus). researchgate.net |

Molecular Docking Studies for Investigating Ligand-Receptor Interactions of Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. For derivatives of this compound, molecular docking studies would be a critical step in identifying potential therapeutic applications by simulating their interaction with various enzymes or receptors.

The general process of a molecular docking study for a derivative of this compound would involve several key steps. Firstly, the three-dimensional structures of the synthesized derivatives would be generated and optimized using computational chemistry software. nih.gov Simultaneously, the crystal structure of the target receptor would be obtained from a protein database. The docking simulation would then be performed, where the ligand is placed in the binding site of the receptor and its conformational space is explored to find the most stable binding pose. The output of a docking simulation is typically a set of binding poses ranked by a scoring function, which estimates the binding free energy. researchgate.net

For instance, if derivatives of this compound were to be investigated as potential enzyme inhibitors, molecular docking could provide insights into the key interactions driving their inhibitory activity. The analysis of the docked poses could reveal hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues in the active site of the enzyme. researchgate.net This information is crucial for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors. researchgate.net

While specific molecular docking studies on derivatives of this compound are not extensively reported in the available literature, the following table illustrates the type of data that would be generated from such a study. The table presents hypothetical binding affinities and key interactions of a series of derivatives with a target protein.

| Compound ID | Derivative Structure | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Parent | This compound | -5.8 | Tyr23, Phe88, Leu102 | 1 |

| Deriv-A | (E)-N'-((4-isopropyl-3-nitrophenyl)methylene)benzohydrazide | -7.2 | Tyr23, Phe88, Arg90, Leu102 | 3 |

| Deriv-B | 1-((4-isopropyl-3-nitrophenyl)methyl)pyrrolidine-2,5-dione | -6.5 | Tyr23, Phe88, Val100 | 1 |

| Deriv-C | 2-(4-isopropyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid | -8.1 | Tyr23, Ser89, Arg90, Asp92 | 4 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives (if applicable for related studies)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. researchgate.net

The development of a QSAR model for derivatives of this compound would begin with the synthesis and biological evaluation of a training set of compounds. mdpi.com For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Examples of commonly used descriptors include molecular weight, logP (a measure of hydrophobicity), molar refractivity, and quantum chemical descriptors like HOMO and LUMO energies.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques. mdpi.com A statistically robust and predictive QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. nih.gov

For derivatives of this compound, a QSAR study could help to identify the key structural modifications that enhance a particular biological effect, such as antimicrobial or anticancer activity. The contour maps generated from a 3D-QSAR study, for example, can visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. researchgate.net

The following table provides a hypothetical example of a 2D-QSAR equation that could be developed for a series of this compound derivatives, along with the statistical parameters used to assess its quality.

| Statistical Parameter | Value | Description |

| QSAR Equation | pIC50 = 0.85 * logP - 0.23 * (MW/100) + 0.15 * H-bond Donors + 2.54 | A hypothetical equation relating biological activity (pIC50) to molecular descriptors. |

| n | 30 | Number of compounds in the training set. |

| R² | 0.88 | Coefficient of determination, indicating the goodness of fit. |

| Q² | 0.75 | Cross-validated R², indicating the predictive power of the model. |

| F-test | 45.6 | A statistical test of the significance of the regression model. |

| p-value | < 0.0001 | The probability of observing the given result, or one more extreme, by chance. |

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Analytical Methodologies for Mechanistic Elucidation and Process Monitoring in 4 Isopropyl 3 Nitrobenzaldehyde Chemistry

Spectroscopic Techniques for In-situ Reaction Monitoring and Intermediate Characterization (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))

In-situ reaction monitoring provides real-time data on the consumption of reactants and the formation of products and intermediates, which is crucial for understanding reaction kinetics and mechanisms. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for this purpose, particularly in the synthesis of 4-Isopropyl-3-nitrobenzaldehyde, which is typically formed via the nitration of 4-isopropylbenzaldehyde (B89865).

By coupling a mass spectrometer to the reaction vessel, chemists can continuously sample the mixture and acquire mass spectra. This allows for the tracking of the molecular ion peak of the starting material, 4-isopropylbenzaldehyde, and the emergent peak of the product, this compound (C₁₀H₁₁NO₃, MW: 193.20 g/mol ). nih.gov The high sensitivity of ESI-MS enables the detection of transient intermediates and byproducts, even at very low concentrations. This is particularly important in electrophilic aromatic substitution reactions like nitration, where the formation of different positional isomers or dinitrated products is possible.

The data generated from in-situ ESI-MS analysis can be used to create kinetic profiles, helping to determine reaction endpoints accurately and optimize parameters such as temperature and reagent addition times to maximize the yield of the desired product while minimizing impurity formation. Quantitative analysis can be achieved by comparing the ion intensity of the analyte peak to that of a stable, isotopically-labeled internal standard or a native reference peptide. nih.gov

Chromatographic Techniques for Reaction Optimization and Purity Profiling (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic methods are fundamental to both the qualitative monitoring and quantitative analysis of the synthesis of this compound.

Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for monitoring the progress of a reaction. chegg.comstmarys-ca.edu Aliquots of the reaction mixture are spotted onto a silica (B1680970) gel plate at various time points, alongside spots of the pure starting material (4-isopropylbenzaldehyde) and, if available, the pure product. chegg.com The plate is then developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression towards completion. chegg.comyoutube.com The relative polarity of the compounds determines their retention factor (Rf); the more polar nitro-substituted product is expected to have a lower Rf value than the less polar aldehyde starting material on a silica plate.

High-Performance Liquid Chromatography (HPLC) provides high-resolution separation and is the primary technique for reaction optimization and final product purity assessment. scispace.comwjpmr.com Reversed-phase HPLC (RP-HPLC) is most commonly used for this analysis. By systematically varying reaction conditions and analyzing the resulting mixtures by HPLC, researchers can determine the optimal parameters for maximizing the yield of this compound while minimizing the formation of isomers (like 2-nitro and 3-nitro-2-isopropyl isomers) and other impurities. For purity profiling, a validated HPLC method can precisely quantify the amount of this compound and detect any impurities down to trace levels. google.com

A typical HPLC method for analyzing nitrobenzaldehyde derivatives involves a C18 column with a gradient elution using a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. google.comsigmaaldrich.com

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for reversed-phase separation. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid aids in protonation and improves peak shape. Acetonitrile is the organic modifier. |

| Gradient | 5% to 95% B over 20 minutes | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 240-254 nm | Aromatic nitro compounds strongly absorb UV light in this range. google.com |

| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. google.com |

This table presents a representative set of starting conditions for method development. Actual parameters must be optimized for specific applications and instrumentation.

Single-Crystal X-ray Diffraction for Definitive Structural Assignment of Complex Reaction Products

While spectroscopic and chromatographic techniques can provide strong evidence for the structure of a compound, single-crystal X-ray diffraction (SCXRD) is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. wikipedia.org This technique is particularly valuable for definitively assigning the regiochemistry of substitution on the aromatic ring, confirming that the nitro group is indeed at position 3 and the isopropyl group is at position 4.

The process involves growing a high-quality single crystal of the purified reaction product. wikipedia.org This crystal is then mounted in a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. wikipedia.org From this map, the precise position of each atom in the crystal lattice, as well as bond lengths, bond angles, and torsional angles, can be determined with exceptional accuracy.

For this compound, crystallographic analysis confirms the specific geometry influenced by its substituents. The bulky isopropyl group and the electron-withdrawing nitro group can cause slight deviations from ideal benzene (B151609) ring planarity and dictate the molecule's conformation and packing in the solid state. researchgate.net This definitive structural data is crucial for understanding structure-activity relationships and for ensuring the identity of key synthetic intermediates.

Table 2: Representative Crystallographic Data for an Aromatic Nitro Compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | V |

| Z | (Number of molecules per unit cell) |

| Calculated Density (g/cm³) | ρ |

| Final R indices [I>2σ(I)] | R1, wR2 |

| Data/Restraints/Parameters | - |

This table is a template illustrating the type of data obtained from a single-crystal X-ray diffraction experiment. The values for unit cell dimensions, volume, etc., are specific to the crystal structure of a particular compound and would be determined experimentally. researchgate.net

Future Research Directions and Emerging Paradigms in 4 Isopropyl 3 Nitrobenzaldehyde Chemistry

Development of Novel Green Synthetic Routes and Sustainable Methodologies

The traditional synthesis of nitroaromatic compounds, including 4-Isopropyl-3-nitrobenzaldehyde, frequently involves harsh and hazardous reagents like concentrated nitric and sulfuric acids. nih.govnih.gov These conventional methods often generate significant acidic waste and pose environmental and safety risks. nih.govnih.gov Future research is intensely focused on developing greener and more sustainable synthetic alternatives.

Key areas of development include:

Benign Nitrating Agents: A major push is towards replacing mixed acids with more environmentally friendly nitrating agents. nih.govrsc.org This includes solid-supported reagents, such as inorganic nitrates on silica (B1680970) gel, which can simplify product purification and reduce corrosive waste streams. researchgate.net Other novel reagents like dinitrogen pentoxide (N₂O₅) in reusable solvents and saccharin-based bench-stable nitrating agents are being explored to create milder, non-acidic, and recyclable nitration protocols. rsc.orgnih.gov

Biocatalysis: The use of enzymes to perform chemical transformations under mild conditions offers a powerful green alternative. digitellinc.comacs.org Research into biocatalytic nitration, using enzymes like heme peroxidations or engineered P450 monooxygenases, could enable the highly selective nitration of aromatic precursors in aqueous environments, drastically reducing the environmental footprint. nih.govacs.orgnih.gov